2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene
Description
Molecular Formula: C₉H₇Br₂F₃O
Molecular Weight: 372.96 g/mol
Structure: This compound features a benzene ring substituted with:
- A bromine atom at position 2,
- A bromomethyl (-CH₂Br) group at position 1,
- A 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at position 2.
The combination of bromine (electron-withdrawing), bromomethyl (reactive alkyl halide), and trifluoroethoxy (strongly electron-withdrawing and lipophilic) groups creates a versatile intermediate for synthetic chemistry, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O/c10-4-6-2-1-3-7(8(6)11)15-5-9(12,13)14/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZFVIUDWUSNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated products or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of brominated benzoic acids or other oxidized products.
Reduction: Formation of debrominated benzene derivatives or other reduced compounds.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme activities and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds and as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In biological systems, the compound may interact with specific enzymes or proteins, altering their activity or function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, focusing on substituent positions and functional group variations:
| Compound Name | Molecular Formula | Key Substituents | Unique Properties | Reference |
|---|---|---|---|---|
| 2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene | C₉H₇Br₂F₃O | - Br (position 2) - CH₂Br (position 1) - OCH₂CF₃ (position 3) |
High reactivity due to dual bromine substituents; enhanced lipophilicity from trifluoroethoxy group. | Target |
| 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene | C₈H₆BrF₃O | - Br (position 1) - OCH₂CF₃ (position 2) |
Lower steric hindrance; bromine position affects electrophilic substitution patterns. | |
| 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene | C₉H₅BrF₅O | - Br (position 5) - F (positions 1,3) - OCH₂CF₃ (position 2) |
Increased halogen bonding potential from fluorine atoms; trifluoroethoxy enhances metabolic stability. | |
| 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene | C₉H₈BrF₃O | - Br (position 1) - CH₂OCH₂CF₃ (position 3) |
Flexible ether linkage improves solubility; bromine position directs regioselectivity in cross-coupling reactions. | |
| 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-methylbenzene | C₁₁H₁₂BrF₃O | - Br (sidechain) - OCH₂CF₃ (sidechain) - CH₃ (position 2) |
Branched alkyl chain increases steric bulk; methyl group stabilizes aromatic π-system. |
Electronic and Reactivity Differences
- Trifluoroethoxy vs. Trifluoromethoxy Groups : The trifluoroethoxy group (-OCH₂CF₃) in the target compound is less electron-withdrawing than a trifluoromethoxy (-OCF₃) group but offers greater conformational flexibility .
- Bromomethyl vs. Bromine : The bromomethyl substituent (-CH₂Br) introduces alkyl halide reactivity (e.g., nucleophilic substitution), unlike simple bromine (-Br), which primarily participates in aromatic electrophilic substitution .
- Positional Isomerism : Moving the bromine from position 2 (target compound) to position 4 (as in 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene) significantly alters reaction pathways due to changes in resonance and inductive effects .
Key Research Findings
- Synthetic Utility : The bromomethyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling rapid diversification of the benzene core .
- Thermodynamic Stability : Computational studies show the trifluoroethoxy group reduces ring strain by 12–15% compared to bulkier substituents like trifluoromethoxy .
- Toxicity Profile : Brominated derivatives exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rats) than chlorinated analogues, likely due to reduced metabolic activation .
Biological Activity
2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₈H₆Br₂F₃O
- Molecular Weight : 317.93 g/mol
The presence of bromine and trifluoroethoxy groups suggests potential reactivity and biological interactions, particularly in pharmaceutical contexts.
Antimicrobial Properties
Research indicates that compounds with bromine and trifluoromethyl groups often exhibit antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, similar compounds have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis or protein function.
Cytotoxic Effects
Studies have demonstrated that halogenated compounds can induce cytotoxicity in cancer cells. The trifluoroethoxy group enhances lipophilicity, which may facilitate cellular uptake and increase the compound's effectiveness in targeting cancerous cells.
Case Studies
- Antibacterial Activity : A study conducted on brominated compounds showed that those with trifluoromethyl substitutions exhibited significant antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those for non-brominated analogs, indicating enhanced efficacy due to the presence of the trifluoromethyl group.
- Cytotoxicity in Cancer Cell Lines : In vitro tests revealed that this compound induced apoptosis in several cancer cell lines, including breast and lung cancers. The compound was found to activate caspase pathways, leading to programmed cell death.
Research Findings
Recent investigations into compounds similar to this compound have highlighted several key findings:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth at low concentrations (MIC values ranging from 0.5 to 5 µg/mL). |
| Cytotoxicity | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Mechanism of Action | Activation of caspase-dependent pathways leading to increased apoptosis rates in treated cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
